5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19974010
InChI: InChI=1S/C9H11BrN2O3/c1-12(2)8(13)5-11-9(14)6-3-4-7(10)15-6/h3-4H,5H2,1-2H3,(H,11,14)
SMILES:
Molecular Formula: C9H11BrN2O3
Molecular Weight: 275.10 g/mol

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC19974010

Molecular Formula: C9H11BrN2O3

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide -

Specification

Molecular Formula C9H11BrN2O3
Molecular Weight 275.10 g/mol
IUPAC Name 5-bromo-N-[2-(dimethylamino)-2-oxoethyl]furan-2-carboxamide
Standard InChI InChI=1S/C9H11BrN2O3/c1-12(2)8(13)5-11-9(14)6-3-4-7(10)15-6/h3-4H,5H2,1-2H3,(H,11,14)
Standard InChI Key QKKXKQJSVLDGFG-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)CNC(=O)C1=CC=C(O1)Br

Introduction

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan carboxamides. It features a furan ring with a bromine atom at the 5-position, a carboxamide functional group, and a dimethylamino-2-oxoethyl substituent. These structural elements suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Synthesis

The synthesis of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide typically involves multi-step processes that include bromination, amidation, and other functional group transformations. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.

Biological Activity

Preliminary studies suggest that 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide exhibits potential biological activities, particularly as an anticancer agent. Its mechanism of action may involve modulation of enzyme activity or receptor interactions, which requires further investigation through detailed biochemical assays.

Applications in Research

This compound serves as a versatile building block in synthesizing more complex organic molecules and can be used as a probe in biochemical studies. Its unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable platform for further research and development in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide, including variations in the substituents attached to the furan ring. These variations can lead to different biological activities and pharmacological properties.

Compound NameStructural FeaturesUnique Aspects
5-bromo-N-(2-morpholinoethyl)furan-2-carboxamideMorpholino group instead of dimethylaminoPotentially different biological activity due to morpholino moiety
5-bromo-N-(2-(p-tolyl)ethyl)furan-2-carboxamidep-Tolyl group introduces steric bulkMay exhibit different pharmacological properties
5-bromo-N-(2-carbamoylphenyl)furan-2-carboxamideCarbamoyl substitution alters reactivityDistinct reactivity profile compared to amine substitutions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator